Product packaging for Cyclocarioside J(Cat. No.:)

Cyclocarioside J

Cat. No.: B14079287
M. Wt: 622.8 g/mol
InChI Key: SYJANXXYMFAOTM-JIVVJXNPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclocarioside J is a dammarane-type triterpenoid glycoside isolated from the leaves of the medicinal plant Cyclocarya paliurus . This compound is of significant interest in metabolic disease research, particularly for investigating new therapeutic approaches for Type 2 Diabetes. Studies on related dammarane triterpenoids from C. paliurus have demonstrated promising biological activities, including the enhancement of insulin-stimulated glucose uptake in adipocytes . These compounds are also known to modulate the activity of key enzymes and receptors involved in glucose metabolism, such as Protein Tyrosine Phosphatase 1B (PTP1B), which is a potential drug target for the treatment of type-II diabetes and obesity . The structural family of dammarane triterpenoids to which this compound belongs are considered characteristic and key functional constituents of Cyclocarya paliurus , a plant traditionally used in Chinese folk medicine for its health benefits . Researchers can utilize this high-purity compound for in vitro assays, mechanism of action studies, and as an analytical standard. This product is strictly for research purposes in a laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C35H58O9 B14079287 Cyclocarioside J

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C35H58O9

Molecular Weight

622.8 g/mol

IUPAC Name

3-[(3S,3aR,4R,6S,7S,9aR,9bR)-3-[(2S)-2,5-dihydroxy-6-methylhept-6-en-2-yl]-6,9a,9b-trimethyl-7-prop-1-en-2-yl-4-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxy-1,2,3,3a,4,5,5a,7,8,9-decahydrocyclopenta[a]naphthalen-6-yl]propanoic acid

InChI

InChI=1S/C35H58O9/c1-19(2)21-9-14-33(6)26(32(21,5)13-12-27(38)39)17-25(44-31-30(41)29(40)24(37)18-43-31)28-22(10-15-34(28,33)7)35(8,42)16-11-23(36)20(3)4/h21-26,28-31,36-37,40-42H,1,3,9-18H2,2,4-8H3,(H,38,39)/t21-,22-,23?,24-,25+,26?,28-,29-,30+,31-,32-,33+,34+,35-/m0/s1

InChI Key

SYJANXXYMFAOTM-JIVVJXNPSA-N

Isomeric SMILES

CC(=C)[C@@H]1CC[C@@]2(C([C@@]1(C)CCC(=O)O)C[C@H]([C@H]3[C@]2(CC[C@@H]3[C@](C)(CCC(C(=C)C)O)O)C)O[C@H]4[C@@H]([C@H]([C@H](CO4)O)O)O)C

Canonical SMILES

CC(=C)C1CCC2(C(C1(C)CCC(=O)O)CC(C3C2(CCC3C(C)(CCC(C(=C)C)O)O)C)OC4C(C(C(CO4)O)O)O)C

Origin of Product

United States

Isolation and Chromatographic Purification Methodologies of Cyclocarioside J

Botanical Sourcing and Sample Preparation for Cyclocarioside J Extraction

This compound is isolated from the leaves of Cyclocarya paliurus (Batal.) Iljinskaja, a tree species belonging to the Juglandaceae family. researchgate.netnih.gov This plant is indigenous to China and is often referred to as the "sweet tea tree". researchgate.netnih.gov For extraction purposes, the leaves of C. paliurus are collected and prepared for processing. In one documented instance, leaves were purchased from the Liuhe medicine market in Guilin city in October. mdpi.com

Advanced Extraction Techniques for Triterpenoid (B12794562) Glycosides including this compound

The extraction of triterpenoid glycosides like this compound from C. paliurus leaves typically involves the use of a solvent system. A common method is reflux extraction with an aqueous ethanol (B145695) solution. mdpi.comnih.govmdpi.com For example, a 70% ethanol extract is frequently mentioned in the literature for isolating various triterpenoids from this plant. nih.govmdpi.com In a specific protocol, 10 kg of C. paliurus leaves were extracted three times with a 75% ethanol-water mixture (20 L) under reflux. mdpi.com Following extraction, the solvent is concentrated under vacuum to yield a crude extract. mdpi.com

This crude extract is then typically suspended in water and subjected to liquid-liquid partitioning with a series of solvents of increasing polarity. This process separates compounds based on their differential solubility. A common sequence involves partitioning with petroleum ether, ethyl acetate (B1210297) (EtOAc), and n-butanol (n-BuOH). mdpi.com This step is crucial for the initial fractionation of the extract, with triterpenoid glycosides often concentrating in the n-BuOH fraction.

Multi-Stage Chromatographic Separation Strategies for Isolating this compound

Following initial extraction and partitioning, a combination of chromatographic techniques is essential to isolate this compound from the enriched fraction. ontosight.ai

The n-butanol extract, rich in saponins (B1172615), is often subjected to preparative column chromatography as a primary separation step. Various stationary phases are employed for this purpose. In one study, the n-BuOH extract was chromatographed over a macroporous resin column, eluting with a stepwise gradient of ethanol in water. mdpi.com This initial separation yields several fractions, which are then further purified.

Subsequent column chromatography steps may utilize silica (B1680970) gel, Sephadex LH-20, or reversed-phase C18 silica gel. mdpi.comsci-hub.se For instance, fractions from the initial macroporous resin column can be further separated on a silica gel column using a chloroform-methanol gradient. mdpi.com Sephadex LH-20 column chromatography, with methanol (B129727) as the eluent, is another common technique for separating these compounds. mdpi.com

High-Performance Liquid Chromatography (HPLC) is a critical tool for the final purification of this compound. ontosight.aimdpi.com Preparative HPLC, using a C18 column, is frequently employed to isolate the compound from the fractions obtained through column chromatography. mdpi.com

The development of an effective HPLC method involves optimizing several parameters, including the mobile phase composition and gradient. A typical mobile phase for the separation of triterpenoid glycosides from C. paliurus consists of a mixture of water (often containing a small amount of formic acid) and acetonitrile (B52724) or methanol. semanticscholar.orgmdpi.com The separation is performed on a C18 column, and the detection wavelength is often set around 205 nm. mdpi.comsemanticscholar.org

A study focused on creating a chemical fingerprint of C. paliurus leaves utilized an X-Bridge C18 column (250 × 4.6 mm, 5 µm) with a mobile phase of water and acetonitrile, both containing 0.01% formic acid. semanticscholar.org The flow rate was 1.0 mL/min, and the column temperature was maintained at 45 °C. semanticscholar.org A gradient elution program was developed to achieve satisfactory separation of numerous compounds, including this compound, within 100 minutes. semanticscholar.org

In a specific isolation of this compound, a fraction was subjected to preparative HPLC on a C18 column with a mobile phase of water-methanol (15:85, v/v) at a flow rate of 3.0 mL/min, leading to the isolation of pure this compound. mdpi.com

Table 1: HPLC Method Parameters for this compound Analysis

Parameter Value Reference
Column X-Bridge C18 (250 × 4.6 mm, 5 µm) semanticscholar.org
Mobile Phase A Water with 0.01% (v/v) formic acid semanticscholar.org
Mobile Phase B Acetonitrile with 0.01% (v/v) formic acid semanticscholar.org
Flow Rate 1.0 mL/min semanticscholar.org
Column Temperature 45 °C semanticscholar.org
Detection Wavelength 205 nm semanticscholar.org

| Injection Volume | 10.0 µL | mdpi.com |

While traditional column chromatography and HPLC are the most documented methods for this compound isolation, other advanced techniques are available for the separation of natural products. Countercurrent chromatography (CCC) is a liquid-liquid partition chromatography technique that avoids the use of solid stationary phases, which can sometimes lead to irreversible adsorption of the sample. Although not specifically detailed in the available literature for the isolation of this compound, CCC is a powerful tool for separating saponins and other polar compounds and could be a viable alternative or complementary technique.

High-Performance Liquid Chromatography (HPLC) Method Development and Optimization for this compound

Methodologies for Purity Assessment of Isolated this compound

The purity of the isolated this compound is a critical parameter. High-performance liquid chromatography is a primary method for assessing purity. By using a validated HPLC method, the purity of a compound can be determined by the normalization of the peak area, with purities of over 98% being reported for reference standards isolated from C. paliurus. mdpi.com

In addition to HPLC, the structure and identity of the isolated compound are confirmed through various spectroscopic techniques. These include Mass Spectrometry (MS), particularly High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS), and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR, and 2D NMR experiments like COSY, HMQC, and HMBC). researchgate.netnih.gov These methods provide detailed structural information, confirming the identity of the isolated compound as this compound. researchgate.netnih.gov

Structural Elucidation of Cyclocarioside J Through Advanced Spectroscopic Techniques

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Cyclocarioside J

NMR spectroscopy stands as a cornerstone in the determination of molecular structures. For this compound, a combination of one-dimensional and two-dimensional NMR experiments was employed to map out its complex atomic arrangement.

One-Dimensional NMR (¹H NMR, ¹³C NMR) Data Analysis for Structural Backbones

The ¹H and ¹³C NMR spectra provide the fundamental blueprint of the carbon and proton environments within the this compound molecule. Analysis of these spectra reveals the presence of a dammarane-type triterpenoid (B12794562) skeleton. researchgate.net

The ¹H NMR spectrum of this compound displays characteristic signals for a variety of protons. For instance, in a study, the ¹H NMR spectrum recorded in pyridine-d₅ showed distinct signals, including a triplet for H-3 at δH 3.65 ppm. mdpi.com

The ¹³C NMR spectrum is equally informative, delineating the carbon framework of the molecule. The data confirms the presence of a specific number of carbon atoms and provides insights into their chemical nature (e.g., methyl, methylene (B1212753), methine, quaternary carbons).

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound

Position δH (ppm) δC (ppm)
1a 3.11 (m)
1b 1.98 (m)
2a 1.87 (m)
2b 1.69 (m)
3 3.65 (t, J=3.7 Hz)
5
6
7
9
11
12
13
15
16
17
18
19
20
21
22
23
24
28
29
30
1'
1''

Two-Dimensional NMR (COSY, HMQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional NMR techniques are indispensable for establishing the connectivity between atoms and defining the stereochemistry of a molecule.

COSY (Correlation Spectroscopy) : The ¹H-¹H COSY experiment identifies protons that are coupled to each other, typically on adjacent carbons. This helps in tracing out the proton-proton networks within the molecule, confirming the sequence of methylene and methine groups in the triterpenoid rings. mdpi.comresearchgate.net

HMQC/HSQC (Heteronuclear Single Quantum Coherence) : The HMQC or HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. researchgate.net This is crucial for assigning the carbon signals in the ¹³C NMR spectrum based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation) : The HMBC experiment reveals long-range correlations between protons and carbons (typically over two to three bonds). researchgate.net This is particularly important for connecting quaternary carbons to the rest of the structure and for establishing the attachment points of the sugar moieties to the aglycone.

NOESY (Nuclear Overhauser Effect Spectroscopy) : The NOESY experiment provides information about the spatial proximity of protons. researchgate.net Correlations in a NOESY spectrum indicate that the respective protons are close to each other in space, which is vital for determining the relative stereochemistry of the molecule, such as the orientation of substituents on the ring system.

Through the combined interpretation of these 2D NMR spectra, the complete connectivity and relative stereochemistry of this compound were elucidated. researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination of this compound

HRMS is a powerful technique that provides the exact mass of a molecule with high precision, allowing for the unambiguous determination of its molecular formula.

Electrospray Ionization Mass Spectrometry (ESI-MS) Applications

For this compound, High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) was utilized. researchgate.net This soft ionization technique is ideal for analyzing large and thermally labile molecules like glycosides, as it minimizes fragmentation and primarily produces the protonated molecule [M+H]⁺ or other adducts like [M+Na]⁺. The high resolution of the measurement allows for the calculation of the elemental composition. For instance, a positive-ion peak in the HRESIMS spectrum can be used to deduce the molecular formula. researchgate.net

Fragmentation Pattern Analysis for Structural Inference

While ESI is a soft ionization method, fragmentation can be induced in the mass spectrometer (e.g., through collision-induced dissociation in MS/MS experiments). The resulting fragmentation pattern provides valuable structural information. ub.edu The loss of specific neutral molecules, such as water or the sugar units, can be observed. Analyzing these fragmentation pathways helps to confirm the nature of the sugar moieties and their attachment to the aglycone.

Elucidation of Glycosidic Linkages and Sugar Moieties in this compound

A crucial aspect of the structural elucidation of this compound was the identification of the sugar units and the determination of how they are linked to the triterpenoid core.

The structure of this compound was ultimately determined to be (20S,24R)-epoxydammarane-3β,12β,25-trihydroxy-12-O-β-d-quinovopyranosyl-3-O-α-l-arabinopyranoside. researchgate.net This indicates that the aglycone is a (20S,24R)-epoxydammarane-3β,12β,25-triol.

Attached to this aglycone are two sugar moieties:

An α-l-arabinopyranoside is linked to the hydroxyl group at the C-3 position of the triterpenoid.

A β-d-quinovopyranoside is attached to the hydroxyl group at the C-12 position.

The specific nature of the sugars and their anomeric configurations (α or β) were determined by a combination of NMR data (coupling constants of anomeric protons) and, in some cases, by acid hydrolysis of the glycoside followed by chromatographic analysis of the resulting monosaccharides. mdpi.comcjnmcpu.com The points of attachment of these sugars to the aglycone were confirmed by HMBC correlations between the anomeric protons of the sugars and the corresponding carbons of the triterpenoid backbone. mdpi.com

Absolute Configuration Assignment and Stereochemical Considerations for this compound

The determination of the absolute stereochemistry of this compound was a critical step in its complete characterization, relying on a combination of chemical and spectroscopic methods. The structure was ultimately elucidated as (20S,24R)-epoxydammarane-3β,12β,25-trihydroxy-12-O-β-d-quinovopyranosyl-3-O-α-l-arabinopyranoside. researchgate.net

The relative configuration of the aglycone was established through Nuclear Overhauser Effect Spectroscopy (NOESY). NOESY correlations provided insights into the spatial proximity of various protons, which helped to define the stereochemical orientations of the substituents on the dammarane (B1241002) skeleton.

The absolute configurations of the chiral centers at C-20 and C-24 were determined to be S and R, respectively, by comparing their 13C NMR chemical shifts with those of analogous epoxydammarane compounds reported in the scientific literature. researchgate.net This comparative analysis is a well-established method for assigning stereochemistry in this class of natural products.

The stereochemistry of the sugar moieties was determined following acid hydrolysis of this compound to cleave the glycosidic bonds. The resulting monosaccharides were then identified and their absolute configurations were established as L-arabinose and D-quinovose. The anomeric configurations of the sugar linkages were deduced from the coupling constants of the anomeric protons in the 1H-NMR spectrum. The α-configuration for the L-arabinopyranoside and the β-configuration for the D-quinovopyranoside were assigned based on these J-values. researchgate.net

Biosynthesis and Metabolic Engineering of Cyclocarioside J

Elucidation of Primary Metabolic Precursors for Triterpenoid (B12794562) Biosynthesis

The biosynthesis of all terpenoids, including the triterpenoid backbone of Cyclocarioside J, originates from two fundamental five-carbon building blocks: isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). nih.govoup.com Plants utilize two distinct pathways to produce these precursors: the mevalonic acid (MVA) pathway and the methylerythritol phosphate (B84403) (MEP) pathway. nih.govfrontiersin.orgplos.org

The Mevalonic Acid (MVA) pathway is primarily located in the cytoplasm and endoplasmic reticulum. nih.govscielo.brrsc.org It begins with the condensation of three molecules of acetyl-CoA to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). libretexts.org This is then reduced to mevalonic acid by the enzyme HMG-CoA reductase (HMGR), a key rate-limiting step in the pathway. nih.govscielo.br Subsequent phosphorylation and decarboxylation reactions convert mevalonate (B85504) into IPP. libretexts.org The MVA pathway is generally responsible for the synthesis of sesquiterpenes, triterpenes, sterols, and brassinosteroids. nih.govplos.orgtriyambak.org

The Methylerythritol Phosphate (MEP) pathway , also known as the 1-deoxy-D-xylulose 5-phosphate (DXP) pathway, occurs in the plastids. nih.govplos.orgrsc.org This pathway starts with the condensation of pyruvate (B1213749) and glyceraldehyde 3-phosphate to form 1-deoxy-D-xylulose 5-phosphate (DXP). nih.govlibretexts.org A series of enzymatic steps then converts DXP into IPP and DMAPP. rsc.org The MEP pathway typically supplies the precursors for monoterpenes, diterpenes, carotenoids, and the side chains of chlorophylls (B1240455) and plastoquinone. oup.complos.org

While both pathways produce IPP and DMAPP, the MVA pathway is considered the primary route for the biosynthesis of triterpenoid skeletons like that of this compound. frontiersin.orgresearchgate.net However, there can be some crosstalk and exchange of intermediates between the two pathways. plos.org

Table 1: Comparison of the MVA and MEP Pathways

FeatureMevalonic Acid (MVA) PathwayMethylerythritol Phosphate (MEP) Pathway
Cellular Location Cytoplasm, Endoplasmic Reticulum, Peroxisomes nih.govscielo.brPlastids nih.govrsc.org
Starting Materials Acetyl-CoA libretexts.orgnih.govPyruvate and Glyceraldehyde 3-phosphate nih.gov
Key Enzymes HMG-CoA synthase (HMGS), HMG-CoA reductase (HMGR) nih.govscielo.br1-deoxy-D-xylulose 5-phosphate synthase (DXS), 1-deoxy-D-xylulose 5-phosphate reductoisomerase (DXR) nih.govplos.org
Primary Products Sesquiterpenes, Triterpenes, Sterols nih.govplos.orgMonoterpenes, Diterpenes, Carotenoids oup.complos.org

Identification and Characterization of Key Enzymatic Steps in this compound Biosynthesis

The formation of the complex structure of this compound from the basic C5 precursors involves a series of highly specific enzymatic reactions. These can be broadly categorized into cyclization, post-cyclization modification, and glycosylation.

Squalene (B77637) Synthase (SQS) and Oxidosqualene Cyclase (OSC) Activity

The biosynthesis of the triterpenoid backbone begins with the head-to-head condensation of two molecules of farnesyl diphosphate (FPP), itself formed from the joining of IPP and DMAPP units, to create the C30 precursor squalene. nih.govfrontiersin.org This reaction is catalyzed by the enzyme squalene synthase (SQS) , which is considered the first committed step in sterol and triterpenoid biosynthesis. mdpi.comnih.govnih.gov The reaction proceeds in two steps, forming a stable intermediate called presqualene diphosphate (PSQPP) before being reduced to squalene. mdpi.comebi.ac.uk

Squalene is then epoxidized to 2,3-oxidosqualene (B107256) by squalene epoxidase (SQE). frontiersin.org This molecule is the substrate for the next key enzyme, oxidosqualene cyclase (OSC) . OSCs are a diverse family of enzymes that catalyze the intricate cyclization of the linear 2,3-oxidosqualene into various polycyclic triterpene scaffolds. nih.govfrontiersin.orgmdpi.com This cyclization is a critical diversification point in triterpenoid biosynthesis, leading to a wide array of skeletal structures. nih.govfrontiersin.org Different OSCs can produce different triterpene skeletons, such as lupeol (B1675499), α-amyrin, and β-amyrin, which serve as the foundational structures for further modification. core.ac.uk For example, lupeol synthase, α-amyrin synthase, and β-amyrin synthase are specific types of OSCs that produce these respective triterpenes. core.ac.uk

Cytochrome P450 Monooxygenases (CYP450s) in Post-Cyclization Modifications

Following the formation of the basic triterpene skeleton by OSCs, a series of oxidative modifications occur. These reactions are primarily catalyzed by Cytochrome P450 monooxygenases (CYP450s) , a large and diverse family of enzymes. frontiersin.orgnih.gov CYP450s are responsible for introducing functional groups such as hydroxyl (-OH), carboxyl (-COOH), and epoxy groups at specific positions on the triterpene backbone. frontiersin.org These modifications are crucial for the structural diversification and biological activity of the final saponin (B1150181). frontiersin.org

The CYP716 family of P450s is particularly known for its role in modifying pentacyclic triterpene scaffolds. frontiersin.orgnih.gov For instance, members of this family have been shown to catalyze oxidation at the C-28 position of β-amyrin to produce oleanolic acid. nih.govnih.gov Other CYP450 families, such as CYP71, CYP72, CYP88, and CYP93, are also involved in the intricate decoration of the triterpene core. frontiersin.orgnih.gov The specific combination of CYP450s acting on a particular triterpene skeleton determines the final structure of the aglycone (the non-sugar part) of the saponin.

Glycosyltransferases (UGTs) Involved in Sugar Attachment

The final step in the biosynthesis of saponins (B1172615) like this compound is glycosylation, the attachment of sugar moieties to the triterpenoid aglycone. This process is catalyzed by UDP-dependent glycosyltransferases (UGTs) . mdpi.comnih.gov UGTs transfer a sugar residue, typically from a UDP-sugar donor like UDP-glucose or UDP-xylose, to a specific position on the aglycone. acs.orgnih.gov

This glycosylation step is critical as it significantly impacts the solubility, stability, and biological activity of the resulting saponin. mdpi.comfrontiersin.org The number, type, and linkage of the sugar chains attached to the aglycone contribute immensely to the vast structural diversity of saponins. mdpi.com The identification and characterization of the specific UGTs involved in the biosynthesis of this compound are essential for understanding the complete pathway and for potential chemoenzymatic synthesis or metabolic engineering efforts. nih.govacs.org

Transcriptomic and Proteomic Analysis of Genes and Enzymes Regulating this compound Production

To identify the specific genes and enzymes involved in the biosynthesis of this compound and to understand their regulation, researchers often employ transcriptomic and proteomic approaches. Transcriptomics involves the large-scale analysis of all RNA transcripts (the transcriptome) in a cell or tissue at a given time, while proteomics is the large-scale study of proteins.

By comparing the transcriptomes of high-producing and low-producing varieties of Cyclocarya paliurus, or by analyzing tissues at different developmental stages, it is possible to identify candidate genes that are differentially expressed and may be involved in the biosynthetic pathway. frontiersin.org For example, co-expression analysis can reveal genes that are coordinately regulated with known triterpenoid biosynthesis genes, suggesting their participation in the same pathway. frontiersin.org

Proteomic analysis can then confirm the presence and abundance of the enzymes encoded by these candidate genes. By identifying the proteins that are more abundant in high-producing plants, researchers can pinpoint the key enzymes that may be rate-limiting in the production of this compound. This information is invaluable for metabolic engineering strategies aimed at enhancing the yield of this compound.

Influence of Environmental Factors and Cultivation Conditions on this compound Accumulation

The production and accumulation of secondary metabolites, including this compound, in plants are significantly influenced by a variety of environmental factors and cultivation conditions. d-nb.infonih.gov These factors can affect the expression of biosynthetic genes and the activity of the corresponding enzymes, ultimately impacting the yield of the target compound.

Key environmental factors that can influence triterpenoid saponin accumulation include:

Light: Light intensity and duration can affect the accumulation of triterpenoids and phenolic compounds. nih.gov

Temperature: Temperature fluctuations can impact the content of total triterpenes. nih.gov

Water Availability: Soil moisture and humidity can influence the production of triterpenoid saponins. nih.gov

Geographical Location: Factors such as latitude, longitude, and altitude have been shown to correlate with variations in the triterpenoid content of Cyclocarya paliurus. nih.govresearchgate.net

Studies have shown that the content of triterpenoids in Cyclocarya paliurus can vary depending on the provenance (origin) of the plant material and shading conditions during growth. researchgate.net For instance, some studies suggest that the highest accumulation of total triterpenoids may occur under specific light conditions. researchgate.net Furthermore, seasonal variations in triterpenoid content have been observed, with the highest levels often found in a particular month. researchgate.net Understanding these influences is crucial for optimizing cultivation practices to maximize the production of this compound.

Bioengineering Strategies for Enhanced this compound Production in Heterologous Systems

The native production of this compound in Cyclocarya paliurus is subject to long growth cycles, geographical constraints, and low yields, making it an ideal candidate for bioengineering approaches. Metabolic engineering of microbial hosts, such as yeast and bacteria, offers a promising alternative for sustainable and scalable production of this valuable triterpenoid saponin. These strategies revolve around transplanting the genetic machinery for this compound biosynthesis from C. paliurus into a microbial chassis and optimizing the host's metabolism to support high-level production.

Heterologous production of complex plant natural products like this compound is a multifaceted process that involves several key steps. This typically begins with the identification and characterization of the biosynthetic genes from the native plant. Subsequent efforts focus on expressing these genes in a suitable microbial host and then systematically engineering the host's metabolic pathways to enhance the flux towards the target compound.

Recent advances in synthetic biology and metabolic engineering have enabled the successful production of various triterpenoid saponins in microbial systems, providing a blueprint for the bioengineering of this compound. The primary strategies include: enhancing the supply of precursors, assembling the specific biosynthetic pathway, and optimizing the expression of pathway enzymes.

A crucial first step in any heterologous production effort is the functional characterization of the key enzymes from the native organism. In the case of C. paliurus, significant research has been conducted to identify the genes responsible for triterpenoid biosynthesis. Transcriptome and metabolome analyses have revealed a host of candidate genes, including those for oxidosqualene cyclases (OSCs), cytochrome P450 monooxygenases (CYPs), and UDP-glycosyltransferases (UGTs), which are essential for creating the dammarane (B1241002) skeleton and decorating it with hydroxyl and sugar groups to form this compound. researchgate.netbiorxiv.org For instance, the OSC identified as CpalOSC8 has been shown to produce dammarenediol-II, the foundational backbone of dammarane-type saponins like this compound. researchgate.net

While the direct heterologous production of this compound has not yet been reported in the literature, the successful engineering of yeast (Saccharomyces cerevisiae) and E. coli for the production of similar dammarane-type saponins, such as ginsenosides, demonstrates the feasibility of this approach. These studies have established a clear set of bioengineering principles that can be applied to this compound.

One of the primary strategies involves boosting the production of the universal triterpenoid precursor, 2,3-oxidosqualene, in the microbial host. This is often achieved by overexpressing key enzymes in the endogenous mevalonate (MVA) pathway. For example, in S. cerevisiae, upregulating the expression of genes such as truncated 3-hydroxy-3-methylglutaryl-CoA reductase (tHMGR), farnesyl diphosphate synthase (FPS), and squalene synthase (SQS) has been shown to significantly increase the pool of available precursors for triterpenoid synthesis. nih.gov

Once a robust precursor supply is established, the next step is to introduce the specific biosynthetic genes from C. paliurus. This would involve expressing CpalOSC8 to convert 2,3-oxidosqualene to dammarenediol-II. Subsequently, a series of specific CYPs and UGTs from C. paliurus would be required to perform the necessary hydroxylations and glycosylations to yield this compound. Identifying the correct combination and expression levels of these enzymes is a key challenge that can be addressed through combinatorial biosynthesis approaches.

The choice of heterologous host is also a critical factor. Saccharomyces cerevisiae is a favored host for producing complex natural products like triterpenoid saponins due to its eukaryotic nature, which facilitates the proper folding and function of plant-derived enzymes, particularly membrane-bound CYPs. frontiersin.orgresearchgate.net Successful high-titer production of ginsenoside precursors like protopanaxadiol (B1677965) in engineered yeast has been achieved, reaching gram-per-liter scales in fed-batch fermentations. nih.govd-nb.info These successes underscore the potential of yeast as a platform for this compound production.

The table below summarizes key enzymes from Cyclocarya paliurus that are candidates for involvement in this compound biosynthesis and could be utilized in a heterologous production strategy.

Enzyme FamilySpecific Enzyme (from C. paliurus)Potential Function in this compound BiosynthesisReference
Oxidosqualene Cyclase (OSC)CpalOSC8Cyclization of 2,3-oxidosqualene to dammarenediol-II researchgate.net
Cytochrome P450 (CYP)Various candidates from CYP716 familyHydroxylation of the dammarane skeleton biorxiv.org
UDP-glycosyltransferase (UGT)Various candidatesGlycosylation of the hydroxylated dammarane aglycone researchgate.netbiorxiv.org

Furthermore, the following table outlines a plausible bioengineering strategy for this compound production in a heterologous host like S. cerevisiae, based on successful strategies for similar compounds.

Bioengineering StepTargetGenetic ModificationExpected OutcomeReference (for similar compounds)
1. Enhance Precursor SupplyMevalonate (MVA) PathwayOverexpression of tHMGR, FPS, SQS, and ERG1Increased production of 2,3-oxidosqualene nih.gov
2. Synthesize Dammarane SkeletonOxidosqualene CyclaseExpression of C. paliurus CpalOSC8Conversion of 2,3-oxidosqualene to dammarenediol-II researchgate.net
3. Functionalize the SkeletonCytochrome P450sExpression of candidate CYPs from C. paliurusHydroxylation of dammarenediol-II at specific positions biorxiv.org
4. Glycosylate the AglyconeUDP-glycosyltransferasesExpression of candidate UGTs from C. paliurusAddition of quinovopyranosyl and arabinopyranosyl moieties to form this compound researchgate.netbiorxiv.org
5. Optimize Host PerformanceFermentationFed-batch cultivation, process optimizationHigh-titer production of this compound nih.govd-nb.info

Pharmacological and Biological Activity Investigations of Cyclocarioside J Excluding Clinical Human Trials

In Vitro Pharmacological Characterization of Cyclocarioside J

Cellular Mechanisms of Anti-inflammatory Activity (e.g., NF-κB, COX-2, iNOS modulation)

This compound, a triterpenoid (B12794562) saponin (B1150181), has been investigated for its potential anti-inflammatory properties through the modulation of key signaling pathways and enzymes involved in the inflammatory response. ontosight.ai Triterpenoids isolated from Cyclocarya paliurus, the plant source of this compound, have demonstrated the ability to improve diabetes-induced liver inflammation by targeting the Rho/Rho-associated coiled-coil-containing protein kinase (ROCK)/NF-κB signaling pathway. researchgate.net This suggests a potential mechanism for the anti-inflammatory effects of compounds from this plant.

Studies on related dammarane (B1241002) triterpenoids have shown significant inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-induced BV-2 microglial cells by regulating the nuclear factor-kappa-B (NF-κB) signaling pathway. researchgate.net The NF-κB pathway is a crucial regulator of gene transcription for pro-inflammatory mediators. nih.gov Its activation leads to the expression of various cytokines, chemokines, and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). frontiersin.orgnih.gov

Specifically, certain dammarane saponins (B1172615) have been found to markedly decrease the expression of COX-2 and iNOS proteins. researchgate.net For instance, some dammarane glucosides significantly down-regulated the mRNA expression of iNOS, COX-2, IL-1β, NF-κB, IL-6, and TNF-α in LPS-stimulated RAW 264.7 macrophage cells and suppressed the protein expression of iNOS, NF-κB/p65, and COX-2. researchgate.net This indicates that the anti-inflammatory action is, at least in part, due to the inhibition of the NF-κB signaling cascade. researchgate.net

The anti-inflammatory potential of triterpenoids like this compound is a subject of ongoing research, with evidence pointing towards their ability to modulate critical inflammatory pathways.

Table 1: Effects of Related Dammarane Triterpenoids on Inflammatory Markers

Cell LineTreatmentEffect
BV-2 microgliaLipopolysaccharide (LPS)Inhibition of Nitric Oxide (NO) production via NF-κB pathway regulation. researchgate.net
RAW 264.7 macrophagesLipopolysaccharide (LPS)Down-regulation of mRNA expression of iNOS, COX-2, IL-1β, NF-κB, IL-6, and TNF-α. researchgate.net
RAW 264.7 macrophagesLipopolysaccharide (LPS)Suppression of protein expression of iNOS, NF-κB/p65, and COX-2. researchgate.net

Investigations of Antihyperglycemic and α-Glucosidase Inhibitory Effects

This compound and other compounds from Cyclocarya paliurus have been evaluated for their potential in managing hyperglycemia, with a particular focus on the inhibition of α-glucosidase. nih.gov α-Glucosidase is a key enzyme in carbohydrate digestion, and its inhibition can help control postprandial blood glucose levels. mdpi.com

In vitro studies have demonstrated that extracts from C. paliurus leaves exhibit significant α-glucosidase inhibitory activity. nih.gov For example, a 70% ethanol (B145695) fraction of C. paliurus leaves showed remarkable α-glucosidase inhibitory activity with an IC50 value of 17.81 µg/mL. nih.gov While this extract contains a mixture of compounds, further investigations have aimed to identify the specific molecules responsible for this effect.

Research has identified several dammarane triterpenoids from C. paliurus with α-glucosidase inhibitory effects. For instance, compounds like cyclocarioside I, pterocaryoside B, and arjunolic acid have been shown to interact with the active site of α-glucosidase. nih.gov Although direct data for this compound's α-glucosidase inhibitory activity is limited in the provided search results, the strong activity of other triterpenoids from the same source suggests its potential in this area. researchgate.netmdpi.com

Furthermore, triterpenoids from C. paliurus, such as cyclocaric acid B and cyclocarioside H, have been shown to promote glucose uptake and ameliorate inflammation by inhibiting the insulin (B600854) receptor substrate 1 (IRS-1)/phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt) pathway. rsc.org This indicates another potential mechanism for the antihyperglycemic effects of these compounds.

Table 2: α-Glucosidase Inhibitory Activity of Compounds from Cyclocarya paliurus

Compound/ExtractIC50 ValueSource
70% Ethanol Fraction of C. paliurus leaves17.81 µg/mL nih.gov
Compound 14 (a dammarane triterpenoid)3.76 ± 0.77 μM researchgate.net
Compound 8 (cyclocarioside Z18)4.97 ± 0.63 μM researchgate.net
Compound 11 (2α,3α,23-trihydroxy-12,20(30)-dien-28-ursolic acid 28-O-β-D-glucopyranoside)7.08 ± 0.53 μM researchgate.net

Cytotoxic and Antiproliferative Mechanisms in Cancer Cell Lines (non-human origin)

The cytotoxic and antiproliferative activities of this compound and related compounds have been investigated against various cancer cell lines, though studies on non-human cancer cell lines are less common in the available literature. Research has primarily focused on human cancer cell lines.

However, studies on murine cancer cell lines have been conducted for other lichen extracts, demonstrating the methodology of evaluating cytotoxicity in non-human cancer models. For instance, extracts from various lichens were tested against murine lymphocytic leukemia (L1210) and Lewis lung carcinoma (3LL) cell lines. nih.gov

While direct evidence for this compound's effect on non-human cancer cell lines is not explicitly detailed in the search results, related compounds from Cyclocarya paliurus have shown cytotoxic effects. For example, polysaccharides from C. paliurus have demonstrated inhibitory effects on the growth of certain cancer cells. nih.gov Specifically, some triterpenoids from this plant exhibited outstanding cytotoxicities against human gastric cancer cell lines. researchgate.net

A review of plant-derived triterpenoids lists this compound as having been tested against several human cancer cell lines, including ASPC-1, SNU5, HEPG-2, and HCT116, though the specific results are not detailed. rsc.org The mechanisms underlying the antiproliferative effects of related compounds often involve cell cycle arrest and the induction of apoptosis. frontiersin.orgmdpi.com

Antioxidant and Free Radical Scavenging Properties

This compound belongs to the class of triterpenoid saponins, which are known for their diverse biological activities, including antioxidant effects. ontosight.ai The antioxidant properties of compounds from Cyclocarya paliurus have been a subject of interest. researchgate.net

Extracts from C. paliurus leaves, which contain a variety of compounds including flavonoids and triterpenoids, have demonstrated strong free radical scavenging abilities. nih.gov For example, an extract showed a strong DPPH radical-scavenging ability with an IC50 value of 0.146 mg/mL. nih.gov The antioxidant activity of the plant's extracts is often attributed to its phenolic and flavonoid content. mdpi.com

Immunomodulatory Effects on Immune Cell Lines

The immunomodulatory effects of this compound and related compounds have been explored in various immune cell lines. Triterpenoid saponins, in general, are recognized for their potential to modulate immune responses. ontosight.ai

Studies on polysaccharides from Cyclocarya paliurus have shown that they can stimulate macrophage cell lines to produce nitric oxide (NO) and various cytokines. mdpi.com For instance, an acetylated polysaccharide from C. paliurus stimulated the production of pro-inflammatory cytokines by RAW264.7 cells. researchgate.net This suggests that compounds from this plant can enhance immune activity. researchgate.net

The mechanism of immunomodulation can involve various signaling pathways. For example, some polysaccharides enhance immune function by activating the NLRP3 inflammasome and increasing the expression of TNF-α, IL-1β, and IL-6. mdpi.com The activation of MAPK signaling pathways, including ERK1/2, JNK, and p38, is also implicated in the immunomodulatory effects of these compounds in macrophages. mdpi.com

While direct studies on the immunomodulatory effects of this compound on immune cell lines are not extensively detailed, the known activities of other compounds from C. paliurus suggest its potential in this area.

Hepatoprotective Mechanisms in Cellular Models

The potential of this compound and related compounds to protect liver cells from damage has been investigated in cellular models. The hepatoprotective activity of natural compounds is often linked to their antioxidant and anti-inflammatory properties. academicjournals.org

Studies on extracts from plants containing triterpenoids have shown protective effects against toxin-induced liver injury in cellular models. For instance, in carbon tetrachloride (CCl4)-induced acute liver injury models, certain plant extracts have been shown to decrease the levels of serum enzymes like glutamic-oxaloacetic transaminase (GOT) and glutamic-pyruvic transaminase (GPT), which are markers of hepatic damage. academicjournals.org The mechanism is thought to involve free radical scavenging and antioxidant activity. academicjournals.org

In a study using FFA-induced hepatic steatosis in HepG2 cells, saponins and aglycones from Cyclocarya paliurus demonstrated the ability to increase superoxide (B77818) dismutase (SOD) activity and reduce malondialdehyde (MDA) levels, indicating a reduction in lipid peroxidation and oxidative stress. researchgate.net Polysaccharide fractions from C. paliurus have also been shown to improve liver lipid levels and antioxidant status, thereby attenuating liver cell injury. researchgate.net

While direct evidence for the hepatoprotective mechanism of this compound in cellular models is not explicitly detailed, the known activities of other compounds from C. paliurus suggest that it may contribute to hepatoprotection through antioxidant and anti-inflammatory pathways.

Antimicrobial Potency and Mechanisms

Current scientific literature provides limited specific data on the antimicrobial potency and mechanisms of the isolated compound this compound. While triterpenoid saponins as a class are known for their antimicrobial properties, and extracts from Cyclocarya paliurus have been tested, detailed studies focusing solely on this compound's activity against specific bacterial or fungal strains are not extensively reported. ontosight.aimdpi.com The general mechanism for antimicrobial peptides and some saponins involves disruption of the cell membrane or inhibition of essential cellular processes like nucleic acid or protein synthesis. nih.govnih.govmdpi.commdpi.com However, the precise mechanism for this compound remains an area for further investigation.

In Vivo Biological Efficacy Studies of this compound (Non-Human Animal Models)

Preclinical studies using animal models are crucial for understanding the potential therapeutic effects of compounds like this compound in a complex biological system. mdpi.comnih.govnih.gov

Anti-diabetic and Anti-hyperlipidemic Studies in Animal Models

Research has highlighted the potential of triterpenoids from Cyclocarya paliurus, including this compound, in managing metabolic disorders like diabetes and hyperlipidemia. researchgate.net Animal models, often induced into a diabetic or hyperlipidemic state using agents like streptozotocin (B1681764) (STZ) or high-fat diets, are standard for these investigations. biotech-asia.orgnih.govresearchgate.netglobalresearchonline.net

Studies on Cyclocarya paliurus extracts, which contain this compound, have demonstrated significant anti-hyperlipidemic effects in mice fed a high-fat diet. researchgate.net These extracts have been shown to reduce levels of total cholesterol (TC), triglycerides (TG), and low-density lipoprotein cholesterol (LDL-C). researchgate.net Polysaccharide fractions from the same plant have also shown efficacy in improving blood and liver lipid levels and attenuating liver cell injury in hyperlipidemic mice. researchgate.net While these studies point to the potential of the plant's constituents, specific in vivo data isolating the effects of only this compound are part of a broader area of research.

Table 1: Effects of Cyclocarya paliurus Constituents on Lipid Profile in Animal Models
Study FocusAnimal ModelKey FindingsReference
C. paliurus Ethanol Extract (CPE)Hyperlipidemic MiceSignificant reduction in TC, TG, and LDL-C levels. researchgate.net
C. paliurus Polysaccharide Fraction (CPP-2)High-fat Emulsion-induced Hyperlipidemic MiceImproved blood lipid levels (TC, TG, LDL-C, HDL-C) and liver lipid levels (TC, TG). Attenuated liver cell injury. researchgate.net

Anti-inflammatory Assessments in Murine Models

This compound has been identified as an anti-inflammatory constituent of Cyclocarya paliurus. researchgate.netresearchgate.net The anti-inflammatory activity of compounds is often evaluated in murine models using irritants like carrageenan to induce paw edema or other methods to simulate chronic inflammation. njppp.commdpi.com

Research has confirmed that triterpenoids from C. paliurus can improve diabetes-induced liver inflammation. researchgate.net Extracts from the plant have been shown to inhibit the production of nitric oxide (NO) and the expression of pro-inflammatory cytokines such as TNF-α and IL-6 in cell models, suggesting a basis for their in vivo anti-inflammatory effects. researchgate.netresearchgate.netresearchgate.net Specifically, some dammarane saponins from the leaves of Cyclocarya paliurus inhibited NO production with IC50 values in the micromolar range in cell-based assays. researchgate.net The anti-inflammatory effect of the extract in mice has been linked to the amelioration of insulin resistance by inhibiting inflammation-induced serine phosphorylation of insulin receptor substrate-1 (IRS-1). researchgate.net

Preclinical Efficacy in Animal Models of Cancer

While saponins, in general, are studied for their anticancer properties, specific preclinical studies evaluating the efficacy of this compound in animal models of cancer are not prominently available in the reviewed literature. ontosight.ai The development of preclinical animal models, such as xenografts where human tumor cells are implanted into mice, is a critical step in cancer drug discovery but is a complex process. nc3rs.org.ukwellbeingintlstudiesrepository.org There is a recognized gap between promising results in preclinical models and successful human clinical trials. wellbeingintlstudiesrepository.org

Mechanism-based In Vivo Investigations (e.g., PI3K/Akt pathway, AMPK activation)

Investigations into the molecular mechanisms of this compound and related compounds have pointed towards the modulation of key signaling pathways involved in metabolism and cell survival.

AMPK Activation: AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor. frontiersin.org Activation of AMPK can stimulate glucose uptake and inhibit inflammatory processes. nih.govoncotarget.com Studies have shown that triterpenoids from Cyclocarya paliurus can improve glucose consumption and increase the phosphorylation (activation) of AMPK. nih.gov This effect was observed to be independent of insulin and helped restore insulin-mediated signaling through the protein kinase B (Akt) pathway by reducing inflammatory activation. nih.gov The beneficial effects were diminished by an AMPK inhibitor, confirming the pathway's role. nih.gov In vivo administration of AMPK activators like AICAR has been shown to normalize endothelial function in diabetic mice, supporting the therapeutic potential of targeting this pathway. plos.orgnih.gov

PI3K/Akt Pathway: The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is central to cell proliferation, survival, and metabolism. mdpi.comnih.gov Aberrant signaling in this pathway is common in diseases like cancer and diabetes. mdpi.comnih.gov Triterpenoids from C. paliurus have been found to alleviate insulin resistance by upregulating the PI3K/Akt/GSK3β signaling pathway. researchgate.net Furthermore, extracts containing these compounds restored the phosphorylation of both IRS-1 and the downstream kinase Akt in the muscle tissue of mice with inflammation-impaired insulin signaling. researchgate.net

Table 2: Mechanistic Actions of Cyclocarya paliurus Triterpenoids in Preclinical Models
MechanismModelObserved EffectReference
AMPK Activation3T3-L1 AdipocytesIncreased AMPK phosphorylation, leading to enhanced glucose uptake. nih.gov
PI3K/Akt Pathway ModulationMurine ModelsRestored phosphorylation of IRS-1 and Akt in muscle tissue, ameliorating insulin resistance. researchgate.net
PI3K/Akt/GSK3β Pathway UpregulationCell-based studiesAlleviated insulin resistance. researchgate.net

Ligand-Target Interaction Profiling of this compound

The study of direct interactions between a ligand like this compound and its protein targets is essential for understanding its mechanism of action and for drug development. frontiersin.orgmdpi.com Techniques such as thermal proteome profiling (TPP) and native mass spectrometry can identify these physical interactions in a cellular context. frontiersin.orgnih.gov

Currently, specific ligand-target interaction profiles for this compound are not widely published. Computational methods like molecular docking and the analysis of protein-ligand interaction fingerprints (PLIFs) are often used to predict how a compound might bind to a protein's active site. mdpi.com Such studies for this compound would likely focus on its interaction with key enzymes in the metabolic and inflammatory pathways it modulates, such as AMPK or components of the PI3K/Akt pathway. However, detailed experimental validation of these interactions remains a future research goal.

Molecular Docking and Dynamics Simulations with Receptor Proteins (e.g., PTP1B)

Computational studies have been pivotal in elucidating the potential interaction between this compound and Protein Tyrosine Phosphatase 1B (PTP1B), a key negative regulator in insulin signaling pathways and a validated therapeutic target for type 2 diabetes. plos.orgnih.gov Molecular docking simulations are employed to predict how this compound might bind to PTP1B. These in silico models help to visualize the binding mode and estimate the affinity of the compound for the enzyme's active site. sioc-journal.cn

For instance, docking simulations can reveal the formation of hydrogen bonds and other non-covalent interactions between the ligand (this compound) and key amino acid residues within the catalytic site of PTP1B. nih.govsioc-journal.cn Following docking, molecular dynamics (MD) simulations are often performed to assess the stability of the predicted protein-ligand complex over time. These simulations provide insights into the dynamic behavior and stability of the interaction, which is crucial for predicting a sustained biological effect. plos.org

Binding Affinity and Specificity Studies

The strength of the interaction between a molecule and its target is quantified by its binding affinity. malvernpanalytical.com For enzyme inhibitors, this is often expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. In vitro studies have demonstrated that certain triterpenoid glycosides from Cyclocarya paliurus exhibit strong inhibitory activity against PTP1B. researchgate.net

Binding affinity is a critical parameter in drug discovery, with lower dissociation constant (K_D) values indicating a stronger interaction between the ligand and its target. malvernpanalytical.com The binding affinity is influenced by non-covalent forces such as hydrogen bonding and electrostatic interactions. malvernpanalytical.com Various methods, including surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC), are used to measure these interactions quantitatively. malvernpanalytical.comnih.gov

Enzyme kinetic studies are also performed to determine the mechanism of inhibition (e.g., competitive, non-competitive). A competitive inhibitor, for example, would bind to the same active site as the enzyme's natural substrate. nih.govnih.gov Such studies are essential to fully characterize the inhibitory potential of compounds like this compound.

Table 1: Key Concepts in Binding Affinity Studies

TermDefinitionRelevance
Binding AffinityThe strength of the binding interaction between a biomolecule (e.g., protein) and its ligand (e.g., inhibitor). malvernpanalytical.comHelps in designing drugs that bind selectively and specifically to their targets. malvernpanalytical.com
Dissociation Constant (K_D)A measure used to report binding affinity; a smaller K_D value signifies greater affinity. malvernpanalytical.comAllows for the ranking and comparison of the strength of bimolecular interactions. malvernpanalytical.com
IC50 (Half-maximal inhibitory concentration)The concentration of an inhibitor that is required to reduce the activity of an enzyme by 50%.Provides a quantitative measure of an inhibitor's potency.
Molecular DockingA computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. sioc-journal.cnInvestigates intermolecular interactions to predict binding affinity and mode. plos.orgsioc-journal.cn

Identification of Downstream Signaling Pathway Modulation

The inhibition of a key regulatory enzyme like PTP1B is expected to trigger changes in downstream cellular signaling pathways. nih.gov PTP1B negatively regulates insulin signaling by dephosphorylating the insulin receptor (IR) and its substrates. nih.gov Therefore, inhibiting PTP1B with a compound like this compound could enhance insulin signaling. nih.gov

In vitro studies using cell models are crucial for confirming these downstream effects. For example, researchers might investigate whether treatment with this compound leads to increased phosphorylation of the insulin receptor β-subunit (IRβ) and Insulin Receptor Substrate 1 (IRS1). nih.gov Such findings would provide evidence that the compound can modulate cellular pathways in a way that could be therapeutically beneficial for conditions like insulin resistance. nih.gov The modulation of signaling pathways can affect the expression of numerous genes, thereby altering a whole network of cellular responses. nih.gov

Structure Activity Relationship Sar and Analogue Studies of Cyclocarioside J

Correlating Aglycone Structural Features with Biological Potency

The biological potency of Cyclocarioside J is intrinsically linked to the structural characteristics of its aglycone, or sapogenin, which is a (20S,24R)-epoxydammarane-type triterpene. ontosight.airesearchgate.net The aglycone provides the fundamental framework that dictates interaction with biological targets. Triterpenoid (B12794562) saponins (B1172615) are known for their amphiphilic nature, conferred by a hydrophobic aglycone and a hydrophilic sugar component, which is crucial for their biological activities. nih.govnih.gov

The core skeleton of the aglycone is a key determinant of bioactivity. For instance, comparisons within the dammarane (B1241002) class suggest that the integrity of the tetracyclic ring system is significant. Related compounds isolated from the same plant, Cyclocarya paliurus, possess a 3,4-seco-dammarane skeleton, where the A-ring is cleaved. researchgate.netresearchgate.net These seco-dammarane triterpenoids have demonstrated notable anti-inflammatory and cytotoxic activities. researchgate.netresearchgate.net For example, certain seco-dammarane compounds significantly decrease the secretion of inflammatory mediators like prostaglandin (B15479496) E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and interleukin 6 (IL-6). researchgate.net This suggests that while the intact dammarane skeleton of this compound contributes to its activity profile, modifications such as ring opening can lead to potent, and potentially different, biological effects.

The position and orientation of hydroxyl (-OH) groups on the aglycone are also critical. This compound features hydroxyl groups at positions C-3β, C-12β, and C-25. ontosight.ai The hydroxylation pattern influences the molecule's polarity and its ability to form hydrogen bonds with target proteins. In related triterpenoids, the presence or absence of -OH groups at specific positions can dramatically alter cytotoxicity and other activities. rsc.org For example, in a study of various dammarane-type sapogenins, the cytotoxic effects were found to be sensitive to the hydroxylation pattern on the core structure. mdpi.com

Impact of Glycosylation Patterns and Sugar Moieties on Pharmacological Activities

Glycosylation is a critical determinant of the pharmacological profile of saponins, influencing their solubility, stability, and interaction with biological systems. pharmtech.comnih.govjhpor.com this compound is a bidesmosidic saponin (B1150181), meaning it has two separate sugar chains attached to the aglycone. nih.gov Specifically, it possesses an α-L-arabinopyranosyl moiety at the C-3 position and a β-D-quinovopyranosyl moiety at the C-12 position. ontosight.airesearchgate.net

The nature and number of sugar units can profoundly affect bioactivity. The presence of two sugar chains, as in this compound, often results in different biological properties compared to monodesmosidic saponins (containing a single sugar chain). The type of sugar is also important. For instance, Cypaliuruside J, a related compound with a different aglycone but also containing sugar moieties, exhibited significant α-glucosidase inhibitory effects, an activity often sought for managing diabetes. researchgate.netresearchgate.net This highlights that the saccharide components are not merely passive solubilizing groups but are active participants in the molecule's pharmacological action.

The position of glycosylation is another crucial factor. A study on a series of dammarane saponins from Cyclocarya paliurus identified compounds where a monosaccharide was uniquely attached to the C-11 position, rather than the more common C-12 position seen in this compound. researchgate.netresearchgate.net This variation in attachment site likely alters the three-dimensional conformation of the molecule, thereby influencing its binding affinity to specific receptors or enzymes and resulting in different biological outcomes. The incorrect characterization or modification of these glycosylation patterns can impact stability, efficacy, and potential off-target effects. pharmtech.com

Influence of Stereochemistry and Specific Functional Group Modifications on this compound's Bioactivity

Stereochemistry plays a pivotal role in pharmacology, as the three-dimensional arrangement of atoms can dictate the interaction between a drug and its biological target. nih.govnih.govbiomedgrid.com The defined stereocenters in this compound are crucial to its bioactivity. Its structure is specified as (20S,24R)-epoxydammarane-3β,12β,25-trihydroxy. ontosight.airesearchgate.net

Research on related dammarane-type triterpenoids has shown that the configuration at the C-20 position can significantly affect anti-proliferative potency. A comparative study indicated that sapogenins with a 20S configuration, as found in this compound, exhibited stronger cytotoxic activity against human cancer cell lines than their 20R-type counterparts. mdpi.com This suggests that the spatial orientation of the side chain at C-17, governed by the C-20 stereocenter, is a key factor for this biological activity. The (24R) configuration of the epoxide ring in the side chain further defines the molecule's shape and its potential fit within a target's binding site.

Specific functional group modifications, beyond the primary aglycone and glycosylation patterns, also serve as a source of variation and a tool for modulating bioactivity. For example, some dammarane saponins isolated from C. paliurus feature acetyl groups on their sugar residues. cjnmcpu.com Acetylation can alter the lipophilicity and conformational flexibility of the sugar chain, potentially enhancing membrane permeability or modifying interactions with target enzymes. The presence of additional functional groups like ketones in the side chain of other related compounds also leads to different activity profiles. cjnmcpu.com These observations suggest that targeted modifications, such as the selective acetylation or deacetylation of this compound's sugar moieties or oxidation of its hydroxyl groups, could be a viable strategy for optimizing its biological effects.

Comparative SAR Analysis between this compound and Related Dammarane-Type Triterpenoid Saponins

A comparative analysis of this compound with other dammarane-type saponins isolated from Cyclocarya paliurus provides the most robust structure-activity relationship insights. These related compounds share the basic dammarane core but differ in terms of aglycone structure (intact vs. seco-), hydroxylation, and glycosylation patterns.

Studies have shown that this compound and three other known triterpenoid glycosides significantly decreased the secretion of pro-inflammatory molecules PGE2, TNF-α, and IL-6 in lipopolysaccharide-induced RAW 264.7 cells, indicating potent anti-inflammatory activity. researchgate.net In contrast, other related compounds, such as cyclocarysaponins A, G, and I, exhibited selective cytotoxicity against various human cancer cell lines, including Bel-7402, BGC-823, and A2780. cjnmcpu.com This divergence in primary activity—anti-inflammatory versus cytotoxic—among structurally similar compounds underscores the sensitivity of the biological response to subtle chemical modifications.

The following table summarizes the structural features and observed biological activities of this compound and some of its analogues, illustrating key SAR trends.

CompoundAglycone TypeGlycosylation PatternKey Structural FeaturesReported Biological ActivityReference(s)
This compound (20S,24R)-epoxydammarane3-O-α-L-arabinopyranosyl, 12-O-β-D-quinovopyranosylIntact dammarane skeletonPotent anti-inflammatory activity (decreases PGE2, TNF-α, IL-6) ontosight.airesearchgate.net
Cyclocarysaponin A Dammarane3-O-(5'-O-acetyl)-α-L-arabinofuranosyl, 11-O-β-D-quinovopyranosylAcetyl group on arabinose; Glycosylation at C-11 instead of C-12Cytotoxic (Bel-7402, BGC-823) cjnmcpu.com
Cyclocarysaponin G Dammarane3-O-α-L-arabinofuranosyl, 11-O-β-D-quinovopyranosylGlycosylation at C-11 instead of C-12; Lacks C-12 -OHCytotoxic (A2780) cjnmcpu.com
Cypaliuruside J DammaraneComplex glycosylation at C-11Glycosylation at C-11 instead of C-12Significant α-glucosidase inhibition researchgate.netresearchgate.net
Unnamed 3,4-seco Saponins 3,4-seco-dammaraneVariesCleaved A-ring in aglyconePotent anti-inflammatory activity researchgate.net
Cyclocariols A, B, E, H 3,4-seco-dammaraneVariesCleaved A-ring in aglyconeCytotoxic (HCT-116) researchgate.net

Glycosylation at C-11 vs. C-12: The shift of glycosylation from C-12 (in this compound) to C-11 (in Cyclocarysaponins A and G) appears to correlate with a shift from anti-inflammatory to cytotoxic activity. cjnmcpu.com

Aglycone Skeleton: Both intact dammarane and seco-dammarane skeletons can produce potent bioactivity. However, the specific activity may be modulated by the ring structure. For instance, both types exhibit anti-inflammatory and cytotoxic potential, suggesting other factors like glycosylation fine-tune the primary effect. researchgate.netresearchgate.net

Functional Groups: The addition of an acetyl group to a sugar moiety (as in Cyclocarysaponin A) may enhance cytotoxic potential. cjnmcpu.com

Design and Synthesis of this compound Derivatives for Targeted Bioactivity Enhancement

While the total synthesis of complex natural products like this compound is a formidable challenge, the design and synthesis of semi-synthetic derivatives represent a practical approach for targeted bioactivity enhancement. nih.govhumanjournals.com Based on the SAR insights gathered, several strategies for creating novel this compound analogues can be proposed.

One promising strategy would be to modify the glycosylation pattern. Given that shifting the sugar from C-12 to C-11 appears to induce cytotoxic activity, the synthesis of a "this compound-11-O-glycoside" isomer could be a key objective. This would involve selective protection of the hydroxyl groups, removal of the C-12 sugar, and subsequent glycosylation at the C-11 position. Similarly, altering the sugar units themselves—for example, replacing the quinovose or arabinose with glucose or xylose—could modulate activity, as seen in the synthesis of other glycoside derivatives. ekb.egjournalcsij.com

Another avenue involves the modification of existing functional groups. The hydroxyl groups on the aglycone and sugar moieties are prime targets for esterification or etherification. For instance, based on the activity of Cyclocarysaponin A, the selective acetylation of the arabinose sugar on this compound could be explored to see if it introduces or enhances cytotoxic effects. cjnmcpu.com

Finally, modifications to the aglycone itself could be pursued. While cleaving the A-ring to create a seco-dammarane is complex, simpler modifications are feasible. For example, oxidation of the C-12 hydroxyl group to a ketone could be investigated. Such structural changes are known to influence the biological profiles of other nonsteroidal anti-inflammatory drug analogues. nih.gov These rationally designed derivatives, guided by SAR, would not only help to further elucidate the precise molecular determinants of this compound's bioactivity but also hold the potential to yield new compounds with improved potency and selectivity for therapeutic use. rsc.org

Synthetic and Semi Synthetic Strategies for Cyclocarioside J and Its Derivatives

Approaches to the Total Synthesis of Cyclocarioside J

A hypothetical total synthesis of this compound would necessitate the stereocontrolled construction of the tetracyclic dammarane (B1241002) core, followed by the strategic installation of hydroxyl groups and the subsequent glycosylation steps.

The synthesis of the aglycone, the triterpenoid (B12794562) core without the sugar moieties, would likely involve a convergent strategy. Key disconnections could be made at the C-17 side chain and between the C/D ring systems. The construction of the A/B/C ring system could be achieved through various methods, including intramolecular Diels-Alder reactions or a series of annulation reactions. The stereochemistry of the numerous chiral centers would need to be carefully controlled, potentially through the use of chiral auxiliaries, asymmetric catalysis, or by starting from a chiral pool precursor.

Once the aglycone is assembled, the next critical phase would be the regioselective and stereoselective glycosylation at the C-3 and C-12 positions. The attachment of the α-L-arabinopyranoside at C-3 and the β-D-quinovopyranoside at C-12 would require carefully chosen protecting group strategies to differentiate the various hydroxyl groups on both the aglycone and the sugar donors. researchgate.netnih.gov Glycosylation reactions are often sensitive to steric hindrance, and the hindered nature of the C-12 hydroxyl group would likely pose a significant challenge.

Table 1: Potential Key Reactions in the Total Synthesis of this compound

Synthetic Step Potential Reaction/Methodology Key Challenges
Aglycone Core SynthesisIntramolecular Diels-Alder ReactionPrecursor synthesis, stereocontrol
Polyene CyclizationControl of cationic intermediates
Ring-Closing MetathesisCatalyst selection, E/Z selectivity
HydroxylationDirected C-H OxidationRegioselectivity, stereoselectivity
Sharpless Asymmetric DihydroxylationSubstrate scope, directing groups
GlycosylationSchmidt GlycosylationStereoselectivity (α vs. β), protecting groups
Koenigs-Knorr ReactionUse of heavy metal salts, anomeric control

Semi-Synthetic Modifications of Naturally Occurring this compound Precursors

Given the complexity of a total synthesis, a more practical approach to obtaining this compound and its derivatives is through the semi-synthesis from more abundant, structurally related natural products. Cyclocarya paliurus, the natural source of this compound, produces a variety of other triterpenoid saponins (B1172615) that could potentially serve as starting materials. cjnmcpu.commdpi.com

For instance, a precursor with the correct aglycone but different sugar units could be chemically or enzymatically deglycosylated and then re-glycosylated with the desired arabinopyranose and quinovopyranose. Alternatively, a precursor lacking one or more of the hydroxyl groups could be selectively oxidized to introduce the necessary functionality. The success of such an approach would depend on the availability of suitable precursors and the development of highly selective chemical transformations.

Research on other triterpenoid saponins has demonstrated the feasibility of such modifications. For example, semi-synthetic modifications of rubusoside, a steviol (B1681142) glycoside, have been performed to enhance its sweetness profile. mdpi.com These studies provide a blueprint for potential modifications of this compound precursors.

Chemoenzymatic Synthesis of this compound Analogues

Chemoenzymatic synthesis, which combines the strengths of chemical synthesis and enzymatic catalysis, offers a powerful strategy for the production of complex molecules like this compound analogues. nih.govnih.gov Enzymes can catalyze reactions with high regio- and stereoselectivity under mild conditions, often overcoming challenges faced in traditional organic synthesis. uq.edu.aubeilstein-journals.org

A chemoenzymatic approach to this compound analogues could involve the chemical synthesis of a simplified aglycone or a precursor that is a substrate for specific enzymes. For example, glycosyltransferases could be employed for the precise attachment of sugar moieties, while cytochrome P450 monooxygenases could be used for selective hydroxylations of the triterpenoid backbone.

While no specific chemoenzymatic synthesis of this compound has been reported, the broader field of biocatalysis provides numerous examples of its application in generating analogues of complex natural products. rsc.org The development of such a strategy for this compound would require the discovery and engineering of suitable enzymes.

Table 2: Potential Enzymatic Transformations for this compound Analogue Synthesis

Enzyme Class Potential Transformation Advantages
GlycosyltransferasesRegio- and stereoselective glycosylationHigh selectivity, mild reaction conditions
Cytochrome P450sC-H hydroxylationAccess to otherwise unreactive positions
HydrolasesSelective deprotection/deglycosylationMild conditions, high specificity
OxidoreductasesOxidation/reduction of hydroxyl groupsStereospecific transformations

Development of Novel Synthetic Methodologies for Triterpenoid Saponins Based on this compound

The pursuit of the synthesis of complex molecules like this compound often drives the development of new synthetic methods. The challenges associated with the stereocontrolled synthesis of the polycyclic core and the regioselective glycosylation could inspire innovation in these areas.

For example, the need for efficient construction of the dammarane skeleton could lead to the development of novel cascade reactions that rapidly build molecular complexity from simple starting materials. Similarly, the difficulties in achieving selective glycosylation could prompt the design of new protecting groups or glycosylation promoters with enhanced selectivity for hindered hydroxyl groups.

The synthesis of other complex triterpenoid saponins has led to the development of innovative strategies. For instance, the synthesis of Patrinia-glycoside B-II utilized a stepwise glycosylation strategy to control the anomeric configuration. mdpi.com The challenges posed by this compound will undoubtedly stimulate further advancements in the field of synthetic organic chemistry.

Advanced Analytical Methodologies for Detection and Quantification of Cyclocarioside J in Complex Matrices

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis and Quantification

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as a cornerstone for the trace analysis and quantification of Cyclocarioside J. nih.gov This hyphenated technique combines the superior separation capabilities of high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) with the high sensitivity and selectivity of tandem mass spectrometry. researchgate.netnih.gov

In a typical LC-MS/MS workflow, the sample extract is first injected into the liquid chromatograph. A reversed-phase C18 column is commonly employed to separate this compound from other components in the matrix based on its polarity. nih.govmdpi.com The mobile phase composition, often a gradient of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) with additives such as formic acid, is optimized to achieve the best separation. mdpi.com

Following chromatographic separation, the eluent is introduced into the mass spectrometer's ion source, where molecules are ionized, most commonly using electrospray ionization (ESI). researchgate.net The precursor ion corresponding to this compound is then selected in the first mass analyzer (Q1), fragmented through collision-induced dissociation (CID) in the collision cell (q2), and the resulting product ions are analyzed in the second mass analyzer (Q3). This process, known as multiple reaction monitoring (MRM), provides exceptional specificity and sensitivity, allowing for the quantification of this compound even at very low concentrations. researchgate.net The high accuracy of this method makes it suitable for pharmacokinetic studies and quality control of herbal preparations. researchgate.net

ParameterTypical Conditions for this compound Analysis
Chromatography UHPLC/HPLC with a C18 column nih.govmdpi.com
Mobile Phase Gradient elution with water and acetonitrile/methanol containing formic acid mdpi.com
Ionization Electrospray Ionization (ESI) in negative or positive mode researchgate.net
MS Mode Multiple Reaction Monitoring (MRM) researchgate.net
Precursor Ion (m/z) [M-H]⁻ or [M+H]⁺ corresponding to this compound
Product Ions (m/z) Specific fragment ions for confirmation and quantification

Gas Chromatography-Mass Spectrometry (GC-MS) in Metabolic Profiling Related to this compound

While LC-MS is generally preferred for non-volatile and thermally labile compounds like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) plays a significant role in the broader context of metabolic profiling of the plant source, Cyclocarya paliurus. nih.govmdpi.comresearchgate.net GC-MS is a powerful tool for the analysis of volatile and semi-volatile small molecules, providing comprehensive information about the primary metabolism of the plant. nih.govmdpi.com

For GC-MS analysis, a derivatization step is typically required to increase the volatility and thermal stability of polar metabolites. nih.gov This often involves trimethylsilylation and/or methoximation. nih.gov The derivatized sample is then injected into the gas chromatograph, where compounds are separated based on their boiling points and interactions with the stationary phase of the capillary column. The separated compounds are subsequently ionized, usually by electron impact (EI), and the resulting mass spectra are used for identification by comparison with spectral libraries. researchgate.net

Capillary Electrophoresis (CE) and Microfluidic Platforms for this compound Analysis

Capillary Electrophoresis (CE) offers a high-efficiency separation alternative for the analysis of charged molecules. sciex.comtechnologynetworks.com In the context of this compound, which is a neutral molecule, its direct analysis by Capillary Zone Electrophoresis (CZE), the simplest form of CE, is not feasible. sciex.comnvkc.nl However, a variant of CE known as Micellar Electrokinetic Chromatography (MEKC) can be employed. In MEKC, a surfactant is added to the buffer above its critical micelle concentration, forming micelles that act as a pseudo-stationary phase, enabling the separation of neutral compounds.

CE techniques are characterized by their high separation efficiency, short analysis times, and minimal sample and reagent consumption. sciex.com When coupled with mass spectrometry (CE-MS), it becomes a powerful tool for the analysis of complex mixtures. Microfluidic platforms, or "lab-on-a-chip" systems, integrate these separation and detection principles onto a small chip, offering the potential for high-throughput and automated analysis of this compound in various samples.

Quantitative Nuclear Magnetic Resonance (qNMR) for Direct Quantification of this compound

Quantitative Nuclear Magnetic Resonance (qNMR) is a powerful, non-destructive analytical technique that allows for the direct quantification of substances without the need for an identical reference standard for the analyte itself. nih.govresolvemass.ca The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to the signal. researchgate.net

For qNMR analysis of this compound, a known amount of an internal standard is added to a precisely weighed sample. resolvemass.ca The concentration of this compound can then be calculated by comparing the integral of one of its characteristic proton (¹H) signals with the integral of a signal from the internal standard. researchgate.net This method is highly accurate and precise, and it also provides structural information about the analyte and any impurities present. nih.gov qNMR is particularly valuable for the certification of reference materials and for the quality control of raw materials and finished products containing this compound. nih.govmestrelab.com

FeatureDescription
Principle Signal intensity is directly proportional to the number of nuclei. researchgate.net
Requirement A certified internal standard of known concentration. resolvemass.ca
Advantages Non-destructive, highly accurate, no analyte-specific reference standard needed, provides structural information. nih.gov
Application Certification of reference materials, quality control. nih.govmestrelab.com

Hyphenated Analytical Techniques (e.g., LC-NMR, LC-SPE-NMR) for Comprehensive Characterization

For a comprehensive structural elucidation of this compound and its related compounds directly from a complex mixture, hyphenated techniques such as Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) and Liquid Chromatography-Solid Phase Extraction-NMR (LC-SPE-NMR) are invaluable. nih.govijarnd.com

LC-NMR directly couples the separation power of HPLC with the structure-elucidating capability of NMR. nih.gov After separation on the HPLC column, the eluent flows through a special NMR flow cell where NMR spectra are acquired. This allows for the acquisition of 1D and 2D NMR data for individual components in the mixture, which is crucial for the unambiguous identification of known compounds and the structural determination of novel substances. researchgate.net

LC-SPE-NMR is an advancement where separated peaks are trapped on individual solid-phase extraction cartridges. These cartridges can then be dried and the analytes eluted with a deuterated solvent directly into an NMR tube for analysis. This approach overcomes the sensitivity limitations of on-flow LC-NMR and allows for longer acquisition times for more detailed NMR experiments.

Metabolomics and Untargeted Profiling Approaches for this compound Discovery

Metabolomics, particularly untargeted profiling, is a powerful hypothesis-generating approach for the discovery of new bioactive compounds like this compound and for understanding their biological context. mdpi.comnih.gov This strategy aims to comprehensively analyze all the small molecules (the metabolome) in a biological sample. nih.gov

Typically, untargeted metabolomics studies employ high-resolution mass spectrometry, such as LC-Q-TOF-MS (Liquid Chromatography-Quadrupole-Time-of-Flight Mass Spectrometry), coupled with advanced data analysis software. mdpi.comspgykj.com By comparing the metabolic profiles of different plant samples (e.g., from different geographical locations or cultivation conditions), researchers can identify metabolites that are correlated with specific properties, such as high bioactivity. nih.gov This approach can lead to the discovery of novel cyclocariosides or provide insights into the factors that influence the production of this compound. researchgate.net The integration of metabolomics data with genomics and other 'omics' data can further accelerate the discovery and characterization of natural products. researchgate.net

Ecological and Plant Physiological Significance of Cyclocarioside J

Role of Cyclocarioside J in Cyclocarya paliurus Defense Mechanisms and Stress Responses

The accumulation of secondary metabolites, such as the dammarane-type triterpenoid (B12794562) saponin (B1150181) this compound, is an integral component of the defense strategy of Cyclocarya paliurus. These compounds are not essential for the primary growth and development of the plant but play a crucial role in its interaction with the environment, particularly in response to biotic and abiotic stresses. The synthesis and concentration of saponins (B1172615), including this compound, are often upregulated when the plant is under duress, serving as a form of chemical defense.

Research indicates that the production of triterpenoids and other secondary metabolites can be triggered by symbiotic relationships, such as colonization by mycorrhizal fungi. mdpi.com This symbiotic interaction, while beneficial for nutrient uptake, can also induce a systemic defense response in the plant. mdpi.com The plant perceives the fungal colonization as a potential threat, activating defense pathways that lead to the increased synthesis of compounds like flavonoids and triterpenoids. mdpi.com This response suggests that this compound may be part of a broad-spectrum defense mechanism, preparing the plant for potential pathogenic attacks.

Furthermore, the increase in saponin content is considered a direct stress reaction. plos.org For instance, higher concentrations of these metabolites can deter herbivores and protect against microbial pathogens. plos.org The distribution of saponins in the peripheral structures of vegetative organs supports their role as a protective barrier against external threats. plos.org While direct studies isolating the specific defensive role of this compound are limited, its nature as a triterpenoid saponin places it within a class of compounds widely recognized for their defensive functions in plants. The plant allocates photosynthetic products to synthesize these metabolites, particularly during vulnerable stages or when environmental pressures are high, highlighting their importance for survival. plos.org This induced accumulation is part of an integrated defense system that includes the upregulation of antioxidant systems and the activation of signaling pathways, such as the jasmonate pathway, which is critical in mediating plant stress responses. mdpi.com

Chemo-taxonomic Implications of this compound and Related Metabolites in Juglandaceae

Chemotaxonomy utilizes the chemical constituents of plants to classify and understand their evolutionary relationships. Within the family Juglandaceae, specific classes of compounds serve as important taxonomic markers. This compound, a dammarane-type triterpenoid glycoside, and its related metabolites are significant in delineating the chemical fingerprint of Cyclocarya paliurus and its relationship to other genera within the family. researchgate.netresearchgate.net

The genus Cyclocarya is distinguished by the presence of unusual 3,4-secodammarane triterpenoids, which are considered reliable taxonomic indicators for the species. researchgate.net While this compound itself is a dammarane (B1241002) triterpenoid, its presence alongside these unique seco-dammarane structures contributes to the distinct chemical profile of C. paliurus. The co-occurrence of specific triterpenoids and flavonoids, such as kaempferol (B1673270) glycosides, helps to establish the chemotaxonomic position of the plant. researchgate.netresearchgate.net

Studies have confirmed chemical links between Cyclocarya and other genera in Juglandaceae, such as Pterocarya and Engelhardia. For example, the presence of compounds like Oleanolic acid and Cyclocaric acid B in both C. paliurus and Pterocarya tonkinensis confirms a close chemical relationship between these two species. isisn.org Similarly, the sharing of ursolic acid points to a broader link among Cyclocarya, Pterocarya, and Engelhardia. isisn.org The specific profile of dammarane-type glycosides like this compound within C. paliurus helps to differentiate it while also fitting into the broader pattern of triterpenoid distribution within the Juglandaceae family. researchgate.netmdpi.com Therefore, the analysis of these compounds provides valuable data for understanding phylogenetic relationships that complement traditional morphological classifications.

Distribution and Variation of this compound within Different Cyclocarya paliurus Genotypes and Tissues

The concentration and distribution of this compound and other triterpenoids in Cyclocarya paliurus are subject to significant variation based on the plant's genotype, the specific tissue or organ, and developmental stage.

Distribution in Plant Tissues

Research on the localization of saponins in C. paliurus reveals a distinct pattern of accumulation. The highest content of total saponins is found in the leaves, followed by the roots and then the shoots. plos.org Within the leaves, these compounds are primarily concentrated in the parenchyma cells, with the highest accumulation occurring in the palisade tissue. plos.org At the subcellular level, saponins are mainly located in the chloroplasts, vesicles, and near the plasmalemma. plos.org This distribution suggests a strategic placement for roles in both photosynthesis and defense.

Average Total Saponin Content in Different Organs of Cyclocarya paliurus
Plant OrganTotal Saponins Content (mg·g-1)
Leaves20.57
Root10.19
Shoot6.20

Data sourced from Chen et al., 2019. plos.org

Variation with Genotype and Season

The genetic makeup of C. paliurus plays a crucial role in its capacity to produce triterpenoids. Studies comparing different genotypes, including diploid (2n) and autotetraploid (4n) varieties, have shown significant differences in the content of specific compounds. The accumulation of this compound varies not only between genotypes but also with the season, reflecting changes in the plant's metabolic activity.

A study analyzing metabolite content in May and September found that the relative content of this compound was higher in the tetraploid genotype compared to the diploid genotype in both months. biorxiv.orgbiorxiv.org This suggests a potential dosage effect related to the whole-genome duplication event in the tetraploid variety, which may enhance the biosynthesis of certain secondary metabolites. biorxiv.org

Relative Content Level (z-score) of this compound in Different Genotypes and Seasons
MetaboliteMay (Diploid - 2n)May (Tetraploid - 4n)September (Diploid - 2n)September (Tetraploid - 4n)
This compound~6~9~12~18

Data interpreted from graphical representations in Wei et al., 2022. biorxiv.orgbiorxiv.org

Furthermore, broader studies on various C. paliurus populations have identified distinct genotypic subgroups that show significant differences in their triterpenoid profiles. frontiersin.org These variations are also linked to the geographical and environmental conditions of the plant's habitat, indicating a complex interaction between genotype and environment in determining the chemical phenotype of the plant. frontiersin.orgmdpi.com This inherent variability is a key consideration for the selection and breeding of C. paliurus for specific applications that depend on high yields of target compounds like this compound.

Emerging Research Directions and Future Perspectives for Cyclocarioside J

Exploration of Novel Therapeutic Applications Beyond Established Bioactivities (excluding human clinical)

The established bioactivities of extracts containing Cyclocarioside J primarily revolve around metabolic regulation. worldscientific.com However, the unique dammarane (B1241002) skeleton is a feature of many saponins (B1172615) with a wide array of pharmacological effects. ontosight.aimdpi.com Future preclinical research is poised to investigate this compound in new therapeutic contexts.

Promising areas for non-clinical investigation include:

Antitumor Activity: Many triterpenoid (B12794562) saponins exhibit cytotoxic effects against various cancer cell lines. worldscientific.comfrontiersin.orgnih.gov Research could explore the efficacy of this compound on cancer cell proliferation, apoptosis, and metastasis using in vitro cancer cell line panels (e.g., pancreatic, liver, colon cancer cells) and subsequent in vivo studies in animal models of cancer. rsc.org

Immunomodulatory Effects: Saponins are known to modulate the immune system. frontiersin.orgnih.govresearchgate.net The potential for this compound to act as an immunomodulatory agent could be explored by examining its effects on immune cell populations (such as macrophages, T-cells, and B-cells), cytokine production, and its potential role in autoimmune or inflammatory disease models.

Neuroprotective Properties: The antioxidant properties associated with C. paliurus extracts suggest a potential for neuroprotection. researchgate.net Future studies could investigate whether this compound can protect neuronal cells from oxidative stress-induced damage or other forms of neuronal injury, which are implicated in neurodegenerative diseases.

Table 1: Potential Preclinical Research Areas for this compound (This table is interactive and can be sorted by column.)

Therapeutic Area Rationale / Hypothesis Example Preclinical Models
Oncology Triterpenoid saponins often possess cytotoxic and anti-proliferative properties. In vitro studies on human cancer cell lines (e.g., ASPC-1, SNU5, HEPG-2); In vivo xenograft mouse models. rsc.org
Immunology Saponins can influence immune responses, suggesting potential for treating inflammatory or autoimmune conditions. frontiersin.orgresearchgate.net In vitro assays using primary immune cells (macrophages, lymphocytes); In vivo models of inflammation (e.g., LPS-induced).

| Neurology | Antioxidant activity may confer protection against neuronal damage. researchgate.net | In vitro neuronal cell cultures (e.g., SH-SY5Y) exposed to neurotoxins or oxidative stress; Animal models of neurodegeneration. |

Systems Biology Approaches Integrating Multi-Omics Data for a Holistic Understanding of this compound

Systems biology offers a powerful alternative to traditional reductionist approaches by integrating diverse data types to model complex biological interactions. nih.govfrontiersin.org Instead of focusing on a single target, this approach aims to understand how a compound like this compound affects the entire biological network.

A holistic understanding can be achieved by integrating:

Genomics and Transcriptomics: To identify genes and signaling pathways that are modulated by this compound. A study on the C. paliurus genome has already begun to link genetic information to the biosynthesis of its key compounds. biorxiv.org

Proteomics: To analyze changes in protein expression and post-translational modifications, revealing the direct and indirect targets of the compound.

Metabolomics: To measure the global changes in endogenous metabolites following treatment with this compound, providing a functional readout of its cellular impact. biorxiv.org

By combining these multi-omics datasets, researchers can build comprehensive models to elucidate the compound's mechanism of action, identify biomarkers of response, and predict potential off-target effects or new therapeutic applications. frontiersin.org This approach has been successfully applied to understand complex diseases and will be invaluable for decoding the full biological role of this compound. nih.gov

Development of Sustainable Production Methods and Biotechnological Scale-Up

Currently, this compound is obtained by extraction from the leaves of C. paliurus. nih.gov This reliance on a natural source presents challenges for scalability, standardization, and sustainability. Biotechnological production methods offer a promising alternative.

Future research in this area should focus on:

Elucidation of the Biosynthetic Pathway: A complete understanding of the enzymatic steps that produce this compound in the plant is essential. mdpi.comresearchgate.net Multi-omics approaches, as described in the previous section, are key to identifying the specific enzymes (e.g., cytochrome P450s, UDP-glycosyltransferases) involved in its synthesis. biorxiv.org

Heterologous Production: Once the biosynthetic genes are identified, they can be transferred to a microbial host, such as yeast (Saccharomyces cerevisiae) or bacteria (Escherichia coli), to produce the compound through fermentation. This method allows for large-scale, controlled, and sustainable production.

Enzymatic Synthesis and Modification: Biocatalytic processes, using isolated enzymes, could be developed to perform specific modifications on related, more abundant precursors to synthesize this compound. google.com This approach could also be used to create novel derivatives with improved properties.

Plant Cell Culture: Cultivating C. paliurus cells in bioreactors is another avenue for controlled production, potentially enhanced by feeding precursors or using elicitors like methyl jasmonate to boost yields. mdpi.com

Advanced Computational Chemistry and In Silico Modeling for this compound Research

Computational chemistry and in silico modeling are indispensable tools in modern drug discovery for accelerating research and reducing costs. mdpi.comwiley.com These methods can be applied to this compound to predict its properties and guide experimental work.

Key computational approaches include:

Molecular Docking: This technique predicts how this compound binds to specific protein targets. It has been used to predict the interaction of related compounds from C. paliurus with enzymes like α-glucosidase, providing a mechanistic hypothesis for their anti-diabetic effects. researchgate.net This can be expanded to screen this compound against vast libraries of other potential targets.

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of this compound when bound to a target protein, offering insights into the stability of the interaction and the structural changes involved.

Quantitative Structure-Activity Relationship (QSAR): By analyzing a series of related compounds and their measured biological activities, QSAR models can be built to predict the activity of new, unsynthesized derivatives of this compound, guiding the design of more potent molecules.

Table 2: Applications of Computational Chemistry in this compound Research (This table is interactive and can be sorted by column.)

Computational Method Application / Purpose Expected Outcome
Molecular Docking Target identification and binding mode prediction. A ranked list of potential protein targets; structural hypothesis of the binding interaction. researchgate.net
Molecular Dynamics Assess binding stability and conformational changes. Understanding of the dynamic nature of the compound-target complex over time.
QSAR Modeling Predict bioactivity and guide structural modification. A predictive model to prioritize the synthesis of new derivatives with potentially enhanced activity.

| Pharmacophore Modeling | Identify essential 3D structural features for activity. | A 3D template that can be used to screen for other compounds with similar potential activity. |

Integration of this compound Research into Broader Natural Product Drug Discovery Pipelines

Natural products remain a vital source of chemical diversity for drug discovery, providing unique scaffolds that are often absent in synthetic libraries. nih.gov The future success of this compound research depends on its effective integration into modern drug discovery and development pipelines. calicolabs.com

This integration involves:

Bioactivity-Guided Fractionation: Continuing the traditional approach of using a biological assay to guide the isolation of active compounds like this compound from C. paliurus extracts. researchgate.net

High-Throughput Screening (HTS): Using the purified compound in large-scale screens against diverse biological targets to uncover unexpected activities.

Lead Optimization: Using the insights from computational chemistry (10.4) and SAR studies to chemically modify the this compound structure to improve its potency, selectivity, and pharmacokinetic properties.

Target Deconvolution: For activities discovered through phenotypic screening, employing systems biology and chemical biology approaches to identify the specific molecular target(s) responsible for the effect.

By combining the unique structural attributes of natural products like this compound with advanced technologies in biology, biotechnology, and computational science, it can serve as a valuable starting point for developing next-generation therapeutic agents.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.